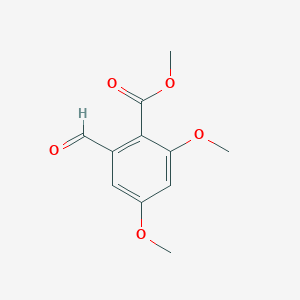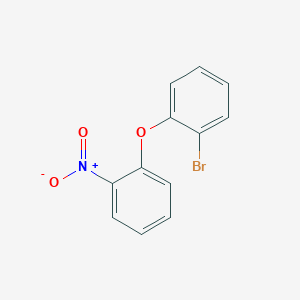
Allyl-L-pipecolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl-L-pipecolinate: is a chemical compound with the molecular formula C9H15NO2 It is an ester derivative of pipecolic acid, where the carboxyl group of pipecolic acid is esterified with allyl alcohol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-L-pipecolinate typically involves the esterification of L-pipecolic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: Allyl-L-pipecolinate can undergo oxidation reactions, where the allyl group is oxidized to form an epoxide or an aldehyde. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as halides or amines. Common reagents include sodium iodide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium iodide, ammonia, and various organometallic reagents.
Major Products Formed:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Allyl halides, allyl amines, and other substituted derivatives.
科学的研究の応用
Chemistry: Allyl-L-pipecolinate is used as a building block in organic synthesis. It can be used to introduce the allyl group into various molecules, which can then undergo further functionalization to create complex organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify peptides and proteins, potentially altering their biological activity and stability.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Allyl-L-pipecolinate involves its interaction with specific molecular targets in the body. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Allyl alcohol: A simple allyl compound used in organic synthesis.
Pipecolic acid: The parent compound of Allyl-L-pipecolinate, used in the synthesis of various bioactive molecules.
Allyl chloride: A reactive allyl compound used in the synthesis of other allyl derivatives.
Uniqueness: this compound is unique due to its combination of the allyl group and the pipecolic acid moiety. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
prop-2-enyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h2,8,10H,1,3-7H2 |
InChIキー |
QRODESVFBAAYBW-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)


